molecular formula C6H9NO3 B3053247 5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione CAS No. 52387-52-7

5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione

Cat. No.: B3053247
CAS No.: 52387-52-7
M. Wt: 143.14 g/mol
InChI Key: MGHNWMRNFGYJKE-UHFFFAOYSA-N
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Description

5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione is an oxazolidinone compound characterized by a five-membered ring containing nitrogen and oxygen atoms. It is substituted with an ethyl and a methyl group at the 5th position. This compound is a metabolite of paramethadione, a drug used in the treatment of epilepsy .

Mechanism of Action

Target of Action

5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione is an oxazolidinone that is a metabolite of paramethadione . It primarily targets the central nervous system (CNS), specifically the thalamic neurons . These neurons play a crucial role in the transmission of signals in the brain and are particularly involved in the regulation of consciousness, sleep, and sensory interpretation.

Mode of Action

This compound acts as an anticonvulsant, reducing T-type calcium currents in thalamic neurons, including thalamic relay neurons . This action inhibits corticothalamic transmission, which is the communication between the cortex and thalamus in the brain. As a result, it raises the threshold for repetitive activity in the thalamus .

Biochemical Pathways

Its parent compound, paramethadione, is known to affect the corticothalamic transmission pathway . This pathway is crucial for the regulation of rhythmicity in the brain, which is often disrupted in conditions such as epilepsy.

Pharmacokinetics

It is known to be a metabolite of paramethadione , suggesting that it may be produced in the body following the administration and metabolism of paramethadione.

Result of Action

The primary result of the action of this compound is a reduction in the number of absence seizures, often seen in epileptics . By inhibiting corticothalamic transmission and raising the threshold for repetitive activity in the thalamus, it dampens the abnormal thalamocortical rhythmicity that underlies the 3-Hz spike-and-wave discharge seen on electroencephalogram (EEG) during absence seizures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl and methyl-substituted amines with carbonyl compounds, followed by cyclization to form the oxazolidinone ring .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen functionalities, while substitution reactions can introduce new functional groups at the 5th position .

Scientific Research Applications

5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and its role as a metabolite of paramethadione. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-3-6(2)4(8)7-5(9)10-6/h3H2,1-2H3,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHNWMRNFGYJKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)NC(=O)O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70283181
Record name 5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70283181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52387-52-7
Record name NSC30269
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30269
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70283181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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